4-ethyl-2-methylhexane

Volatility Distillation Boiling Point

4-Ethyl-2-methylhexane is a specific, branched-chain alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol. It is characterized by its unambiguous structure: a six-carbon (hexane) backbone with an ethyl group at the 4th position and a methyl group at the 2nd position.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 3074-75-7
Cat. No. B6597449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-methylhexane
CAS3074-75-7
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCC(CC)CC(C)C
InChIInChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
InChIKeyKYCZJIBOPKRSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methylhexane (CAS 3074-75-7): A Defined C9 Branched Alkane for Fuel Research & Industrial Solvent Sourcing


4-Ethyl-2-methylhexane is a specific, branched-chain alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol [1]. It is characterized by its unambiguous structure: a six-carbon (hexane) backbone with an ethyl group at the 4th position and a methyl group at the 2nd position. As a non-polar, fully saturated hydrocarbon, it exists as a volatile liquid under ambient conditions [2]. Critically evaluated thermophysical property data for this pure compound, essential for process design and research, are available through authoritative sources such as the NIST/TRC Web Thermo Tables [3].

Substitution Risk with 4-Ethyl-2-methylhexane: Why Structural Isomerism Precludes Generic Swaps


The assumption that any C9 alkane can serve as a drop-in replacement for 4-ethyl-2-methylhexane is scientifically unsound and can lead to process failure or inaccurate research results. The precise position of its ethyl and methyl branches on the hexane backbone dictates its unique physical properties [1]. Even among other isomers of nonane, this specific arrangement results in a distinctive boiling point, polarity, and chromatographic retention behavior. Substituting a closely related analog without verifying quantitative performance equivalence against these key parameters will introduce uncontrolled variables, altering volatility, solvency, and separation efficiency in any application [2]. This document provides the verifiable data necessary to differentiate this compound from potential alternatives.

Procurement-Relevant Quantitative Differentiation Data for 4-Ethyl-2-methylhexane (CAS 3074-75-7)


Boiling Point and Volatility Comparison: 4-Ethyl-2-methylhexane vs. Linear n-Nonane

The branched structure of 4-ethyl-2-methylhexane results in a significantly lower boiling point compared to its straight-chain isomer, n-nonane. This difference, which is a direct consequence of weaker intermolecular forces due to branching, is a critical factor for any process involving vaporization or separation [1].

Volatility Distillation Boiling Point Physical Property

Vapor Pressure and Flash Point Comparison: 4-Ethyl-2-methylhexane vs. 2,2,4-Trimethylpentane (Isooctane)

4-Ethyl-2-methylhexane has a higher flash point (52.2 °C) than the common high-octane fuel component 2,2,4-trimethylpentane (isooctane) . While its flash point is still below 60 °C, classifying it as a flammable liquid, this 64 °C difference represents a substantial relative improvement in safety during handling and storage, as the liquid must be heated to a higher temperature to form an ignitable vapor mixture [1].

Safety Data Flash Point Vapor Pressure Flammability

Gas Chromatographic Separation: Unique Kovats Retention Index of 4-Ethyl-2-methylhexane

The precise branched structure of 4-ethyl-2-methylhexane yields a unique Kovats retention index (RI) that allows for its definitive identification and separation from other hydrocarbon isomers in a complex mixture using standard non-polar GC columns [1].

Analytical Chemistry Gas Chromatography Kovats Retention Index Compound Identification

High-Value Application Scenarios for Sourcing 4-Ethyl-2-methylhexane (CAS 3074-75-7)


Combustion Kinetic Modeling & Surrogate Fuel Formulation

In the development of detailed chemical kinetic models for gasoline and diesel surrogates, a pure, well-defined branched alkane like 4-ethyl-2-methylhexane is essential [1]. Its unique molecular structure, consisting of a specific arrangement of methyl and ethyl branches, serves as a critical 'building block' for simulating the ignition and oxidation behavior of more complex fuel mixtures. The availability of critically evaluated thermophysical data from NIST [2] makes this compound a reliable and quantifiable component for model validation, in contrast to ill-defined isomer blends that introduce ambiguity and reduce model accuracy.

Non-Polar Analytical Reference Standard

The compound's well-established Kovats retention index of 825 on non-polar columns [1] makes it a valuable, high-purity reference standard for gas chromatography (GC) and GC-MS. This is particularly true in fields like petroleomics and environmental forensics, where the confident identification of trace hydrocarbon components in complex mixtures (e.g., crude oil, fuel spills) is paramount. Using a generic alkane mixture as a standard would fail to provide the specific, quantitative retention time marker required for accurate and reproducible peak identification.

Specialized Industrial Solvent for Temperature-Sensitive Processes

For industrial extractions or reactions requiring a non-polar, hydrocarbon solvent that can be easily and efficiently removed, the physical properties of 4-ethyl-2-methylhexane offer a distinct advantage over other C9 alkanes. Its boiling point of ~134 °C [1] is 17 °C lower than that of linear n-nonane, enabling lower-temperature distillation and reduced thermal stress on sensitive products [2]. Furthermore, its higher flash point (~52 °C) compared to more volatile branched alkanes like isooctane provides a wider safety margin during process operation [3].

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